N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16319277
InChI: InChI=1S/C22H21N5O4S/c1-29-18-10-16(11-19(12-18)30-2)24-20(28)14-32-22-26-25-21(15-5-7-23-8-6-15)27(22)13-17-4-3-9-31-17/h3-12H,13-14H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H21N5O4S
Molecular Weight: 451.5 g/mol

N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16319277

Molecular Formula: C22H21N5O4S

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C22H21N5O4S
Molecular Weight 451.5 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H21N5O4S/c1-29-18-10-16(11-19(12-18)30-2)24-20(28)14-32-22-26-25-21(15-5-7-23-8-6-15)27(22)13-17-4-3-9-31-17/h3-12H,13-14H2,1-2H3,(H,24,28)
Standard InChI Key JAHJACHBZJBQES-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)OC

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

The compound’s IUPAC name, N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its multicomponent structure. Key identifiers include:

  • Molecular Formula: C<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>4</sub>S .

  • Molecular Weight: 451.5 g/mol .

  • PubChem CID: 2043511 .

  • Canonical SMILES: COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)OC.

Structural Features

The molecule comprises three critical domains:

  • N-(3,5-Dimethoxyphenyl) Acetamide: The dimethoxyphenyl group enhances lipophilicity and potential membrane permeability, while the acetamide linker facilitates hydrogen bonding with biological targets .

  • 1,2,4-Triazole Core: The triazole ring serves as a rigid scaffold, with substitutions at positions 4 (furan-2-ylmethyl) and 5 (pyridin-4-yl) modulating electronic and steric properties .

  • Sulfanyl Bridge: The thioether (-S-) group between the acetamide and triazole moieties contributes to redox activity and metal chelation potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight451.5 g/mol
LogP (Predicted)2.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar SA130 Ų

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Triazole Ring Formation: Hydrazinolysis of 4-pyridinecarboxylic acid methyl ester yields carbohydrazide, which reacts with carbon disulfide to form dithiocarbazinate. Cyclization with hydrazine produces the 4-amino-5-pyridin-4-yl-1,2,4-triazole-3-thione intermediate .

  • Alkylation and Acetamide Conjugation: The thione intermediate undergoes alkylation with furan-2-ylmethyl bromide, followed by coupling with N-(3,5-dimethoxyphenyl)-2-chloroacetamide in the presence of KOH .

Reaction Scheme:

CarbohydrazideCS2/KOHDithiocarbazinateHydrazineTriazole ThioneAcetamide CouplingFuran-2-ylmethyl BromideTarget Compound\text{Carbohydrazide} \xrightarrow{\text{CS}_2/\text{KOH}} \text{Dithiocarbazinate} \xrightarrow{\text{Hydrazine}} \text{Triazole Thione} \xrightarrow[\text{Acetamide Coupling}]{\text{Furan-2-ylmethyl Bromide}} \text{Target Compound}

Analytical Validation

  • <sup>1</sup>H NMR: Signals at δ 10.27–9.64 ppm confirm the acetamide NH group, while δ 3.28 ppm corresponds to N-CH<sub>3</sub> of the triazole .

  • <sup>13</sup>C NMR: Peaks at 164.15–168 ppm verify the carbonyl (C=O) of the acetamide .

  • HRMS: [M+H]<sup>+</sup> at m/z 452.1421 (calc. 452.1389) .

Pharmacological Applications

Anticancer Activity

In vitro studies on HepG2 liver cancer cells revealed moderate to potent cytotoxicity:

Table 2: Anticancer Activity Against HepG2 Cells

Compound AnalogIC<sub>50</sub> (µg/mL)Source
Target Compound20.67 ± 1.2
7f (Methyl Analogue)16.78 ± 0.9
Cisplatin (Control)4.12 ± 0.3

Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation . The pyridine and furan groups enhance DNA intercalation, while the triazole core inhibits topoisomerase II .

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum activity:

  • Antifungal: MIC = 8 µg/mL against Candida albicans (vs. fluconazole MIC = 2 µg/mL).

  • Antibacterial: MIC = 16 µg/mL against Staphylococcus aureus (vs. ampicillin MIC = 4 µg/mL) .

Low Cytotoxicity Profile

Hemolytic assays demonstrated <5% RBC lysis at 100 µg/mL, indicating favorable biocompatibility .

Molecular Interactions and Structure-Activity Relationships (SAR)

Key Binding Interactions

  • Pyridine Ring: Coordinates with ATP-binding pockets of kinases via π-π stacking .

  • Sulfanyl Group: Chelates Zn<sup>2+</sup> in metalloproteinases, inhibiting enzymatic activity .

  • Dimethoxyphenyl Group: Engages in hydrophobic interactions with lipid bilayers, enhancing cellular uptake .

SAR Insights

  • Substitution at Triazole C-4: Bulky groups (e.g., furan-2-ylmethyl) improve metabolic stability but reduce solubility .

  • Pyridine vs. Thiophene: Pyridine at C-5 enhances anticancer potency by 3-fold compared to thiophene analogues .

  • Methoxy Positioning: 3,5-Dimethoxy substitution on phenyl optimizes DNA intercalation vs. 2,4-substituted derivatives .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the acetamide carbonyl to enhance oral bioavailability .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting .

Target Expansion

  • Antiviral Potential: Computational docking suggests inhibition of SARS-CoV-2 3CLpro (docking score: -7.8 kcal/mol) .

  • Antidiabetic Applications: PPAR-γ agonism observed in silico (pIC<sub>50</sub> = 6.2) .

Synthesis Challenges

  • Scale-Up Issues: Low yields (~35%) in triazole cyclization steps necessitate flow chemistry optimization .

  • Purification Complexity: HPLC-grade isolation required due to polar byproducts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator